4-acetyl-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide
Description
4-acetyl-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with an acetyl group at the para position and a 3-(furan-2-yl)-3-hydroxypropyl chain on the sulfonamide nitrogen. This compound combines structural motifs of sulfonamides (known for diverse bioactivities) with a furan-containing hydroxypropyl side chain, which may influence solubility, pharmacokinetics, and target binding.
Properties
IUPAC Name |
4-acetyl-N-[3-(furan-2-yl)-3-hydroxypropyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5S/c1-11(17)12-4-6-13(7-5-12)22(19,20)16-9-8-14(18)15-3-2-10-21-15/h2-7,10,14,16,18H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTSFHVCJUBADL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCC(C2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-acetyl-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the class of benzenesulfonamides, characterized by a sulfonamide group attached to a benzene ring with an acetyl and a furan derivative. Its molecular formula is .
| Property | Value |
|---|---|
| Molecular Weight | 299.34 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonamide moiety can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The furan ring and acetyl group may enhance binding affinity, contributing to its biological effects.
1. Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that certain benzenesulfonamides can inhibit carrageenan-induced edema in rat models, demonstrating their potential as anti-inflammatory agents .
| Compound | Inhibition (%) at 1h | Inhibition (%) at 2h | Inhibition (%) at 3h |
|---|---|---|---|
| Compound A | 94.69 | 89.66 | 87.83 |
| Compound B | 90.00 | 85.00 | 80.00 |
2. Antimicrobial Activity
The antimicrobial efficacy of related compounds has been evaluated against various bacterial strains. For example, one study reported minimum inhibitory concentrations (MIC) for several derivatives:
| Compound | MIC against E. coli (mg/mL) | MIC against S. aureus (mg/mL) |
|---|---|---|
| Compound C | 6.72 | N/A |
| Compound D | N/A | 6.63 |
These findings suggest that modifications in the structure can significantly influence the antimicrobial potency.
3. Antioxidant Activity
Compounds within this class have also been investigated for their antioxidant properties, which are vital for combating oxidative stress in biological systems. The antioxidant capacity is often measured using assays such as DPPH radical scavenging.
Case Studies
Several studies have highlighted the biological activities of benzenesulfonamide derivatives:
- Study on Inflammation : A study demonstrated that certain benzenesulfonamides significantly reduced inflammation markers in animal models, suggesting their potential use in treating inflammatory diseases .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of various derivatives, revealing that specific structural features enhance activity against pathogenic bacteria .
Comparison with Similar Compounds
Sulfonamidochalcones
Example Compound :
- N-(4-[3-(4-nitrophenyl)prop-2-enoyl]phenyl)benzenesulfonamide (12) Structure: Features a sulfonamide linked to a chalcone (α,β-unsaturated ketone) moiety. Activity: Exhibits cytotoxicity against HEPG2 (liver cancer) with IC50 = 26.0 µM, outperforming its precursor 4-acetyl-N-(p-tolyl)benzenesulfonamide (IC50 = 35.8 µM) . Mechanism: The α,β-unsaturated ketone is critical for tubulin inhibition via hydrophobic interactions with lysine residues .
Comparison :
- Structural Differences : The target compound lacks the α,β-unsaturated ketone, which may reduce tubulin-targeting efficacy.
- Functional Implications : The furan and hydroxypropyl groups in the target compound could enhance solubility but may compromise binding affinity compared to chalcone derivatives.
Halogenated Sulfonamides
Example Compound :
- 4-Bromo-N-(3-(3-hydroxypropyl)-4-methoxynaphthalen-1-yl)benzenesulfonamide (49bb) Structure: Contains a bromophenyl group and a hydroxypropyl chain.
Comparison :
- Structural Differences : The target compound substitutes bromine with an acetyl group and incorporates a furan ring.
Acetohexamide (Pharmacopeial Sulfonamide)
Example Compound :
- Acetohexamide Structure: 4-acetyl-N-[[cyclohexylamino]-carbonyl]benzenesulfonamide. Activity: A hypoglycemic agent used in diabetes management .
Comparison :
- Structural Differences : The target compound replaces the cyclohexylurea group with a furan-hydroxypropyl chain.
- Functional Implications : The absence of the urea moiety eliminates antidiabetic activity, while the furan group may confer distinct metabolic stability.
Data Table: Structural and Functional Comparison
Research Findings and Mechanistic Insights
- Anticancer Activity: Chalcone-sulfonamide hybrids (e.g., compound 12) demonstrate superior cytotoxicity compared to non-chalcone derivatives, emphasizing the role of α,β-unsaturated ketones in tubulin disruption .
- Solubility and Target Binding : The hydroxypropyl-furan chain in the target compound may improve water solubility but could reduce binding affinity to hydrophobic targets like tubulin.
- Enzyme Inhibition : Halogenated sulfonamides (e.g., 49bb) show selectivity for anti-apoptotic proteins (Mcl-1), suggesting that substituent electronegativity influences target preference .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
